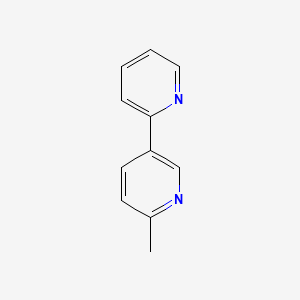

6'-Methyl-2,3'-bipyridine

Descripción

Significance of Bipyridine Ligand Scaffolds in Coordination Chemistry and Catalysis

Bipyridine and its derivatives are fundamental building blocks in numerous chemical applications, serving as precursors for a wide range of valuable substances. mdpi.com These include biologically active molecules, photosensitizers, viologens, and components of supramolecular structures. mdpi.com Their most prominent role, however, lies in their function as ligands in coordination chemistry and catalysis. mdpi.comresearchgate.net

The two nitrogen atoms in the bipyridine structure act as donor sites, allowing them to form stable complexes with various transition metals. This chelating ability, where the ligand binds to a central metal ion at two points, enhances the stability of the resulting metal complex compared to monodentate ligands. fiveable.me This stability is crucial for their use in catalysis, where they can facilitate a wide array of chemical transformations, including carbon-carbon coupling reactions. fiveable.me

The electronic properties of bipyridine ligands significantly impact the coordination complexes they form. fiveable.me They can modify the energy levels and absorption spectra of the metal center, which can lead to enhanced catalytic activity or interesting photophysical behaviors. fiveable.me This has led to their use in applications such as dye-sensitized solar cells and in the development of phosphorescent materials. fiveable.memdpi.com Furthermore, the structure of the bipyridine ligand can be readily functionalized, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complex to achieve desired reactivity and selectivity. researchgate.net

Distinction and Unique Considerations of 2,3'-Bipyridine (B14897) Isomers

Bipyridines can exist as several isomers depending on the point of connection between the two pyridine (B92270) rings. These include symmetrical isomers like 2,2'-, 3,3'-, and 4,4'-bipyridine, and asymmetrical isomers such as 2,3'-, 2,4'-, and 3,4'-bipyridine. mdpi.com The isomeric form of a bipyridine has a profound effect on its coordination properties.

The 2,2'-isomer is well-known for its ability to form stable five-membered chelate rings with metal ions, a consequence of the close proximity of its two nitrogen atoms. In contrast, the 4,4'-isomer is unable to chelate and typically acts as a bridging ligand, connecting two different metal centers. The 3,3'-bipyridine (B1266100) isomer also functions as a bridging ligand.

The 2,3'-bipyridine isomer, to which 6'-Methyl-2,3'-bipyridine belongs, presents a unique case. While it possesses a 2-pyridyl group that can potentially chelate with a metal ion, the 3-pyridyl nitrogen is positioned differently, leading to distinct coordination geometries compared to the more common 2,2'-bipyridines. This asymmetry can result in the formation of unique coordination polymers and complexes with specific catalytic or material properties. The synthesis of such asymmetrically substituted bipyridines can be more challenging than their symmetrical counterparts, often requiring specific cross-coupling strategies. orgsyn.org

Academic Research Context of Methyl-Substituted Bipyridines

The introduction of a methyl group onto the bipyridine scaffold, as in 6'-Methyl-2,3'-bipyridine, significantly influences the ligand's properties and the behavior of its metal complexes. The position of the methyl group is a critical factor.

A methyl group is an electron-donating group, which can increase the electron density on the pyridine ring and enhance the ligand's ability to donate electron density to a metal center. cymitquimica.com This can affect the stability and reactivity of the resulting coordination complex. For instance, in the context of 2,2'-bipyridines, methyl substitution has been shown to influence the catalytic activity of their metal complexes in reactions like atom transfer radical polymerization (ATRP) and the electrochemical reduction of CO2. cmu.edumdpi.com

Furthermore, the methyl group introduces steric bulk, which can influence the coordination geometry around the metal center and the accessibility of the active site in a catalyst. mdpi.com For example, studies on cobalt complexes with substituted bipyridine ligands for CO2 reduction have shown that bulky substituents can hinder the reaction by impeding coordination and access to the catalytic site. mdpi.com The specific placement of the methyl group, such as in the 6-position of a 2,2'-bipyridine (B1663995), can create significant steric hindrance near the nitrogen donor atom, impacting the formation and stability of metal complexes. iucr.orgijcce.ac.ir Research into methyl-substituted bipyridines often involves systematic studies where the position of the methyl group is varied to understand its precise effect on the structural, electrochemical, and catalytic properties of the corresponding metal complexes. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQKRULBKQULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621249 | |

| Record name | 6'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-65-5 | |

| Record name | 6'-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 2,3 Bipyridine and Its Functionalized Derivatives

Strategic Approaches to Asymmetric Bipyridine Synthesis

The construction of the 2,3'-bipyridine (B14897) scaffold requires precise control over regioselectivity to avoid the formation of undesired isomers. Strategic selection of coupling partners and catalytic systems is paramount. Metal-catalyzed cross-coupling reactions provide a modular approach, allowing for the convergent synthesis of complex bipyridine derivatives from functionalized pyridine (B92270) precursors.

Among the various synthetic strategies, palladium- and nickel-catalyzed cross-coupling reactions are preeminent for their high efficiency, functional group tolerance, and broad applicability in forming C(sp²)–C(sp²) bonds. orgsyn.org These methods involve the reaction of an organometallic pyridine derivative with a halogenated or otherwise activated pyridine derivative.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful method for preparing bipyridines. orgsyn.org It is noted for its high yield, mild reaction conditions, and excellent functional group tolerance. orgsyn.org The required pyridylzinc halides can be prepared either by the direct insertion of activated zinc into a pyridyl halide or by transmetalation from a pyridyllithium species. orgsyn.org

This methodology has been successfully applied to the synthesis of various methyl-2,2'-bipyridines. acs.org For the synthesis of a 2,3'-bipyridine, a 2-pyridylzinc halide can be coupled with a 3-halopyridine, or vice-versa. The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl, although bromopyridines are most commonly used. orgsyn.org Halides at the 3-position are known to be less reactive than those at the 2-position, which can allow for selective coupling reactions in dihalo-substituted pyridines. orgsyn.org The impressive tolerance of Negishi coupling to functional groups like esters (COOR), nitriles (CN), and nitro groups (NO2) allows for the synthesis of highly functionalized bipyridine derivatives. orgsyn.org

Table 1: Examples of Negishi Coupling for Bipyridine Synthesis

| Organozinc Reagent | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine | Pd(PPh₃)₄ | THF, reflux | 5-Methyl-2,2'-bipyridine | 94 | orgsyn.org |

| (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | 2-Bromopyridine | Pd(PPh₃)₄ | THF, reflux, 20 h | Functionalized 2,2'-bipyridine (B1663995) | N/A | preprints.org |

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing an organoboron reagent and an organic halide. nih.gov A significant advantage of this method is the low toxicity and high stability of the boronic acid and ester reagents. nih.gov

A scalable, multi-kilogram synthesis of a key intermediate for a TRPV1 antagonist, 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine, has been developed using a Suzuki-Miyaura reaction. nih.gov The coupling was performed between 2-bromo-3-(trifluoromethyl)pyridine (B70544) and 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This highlights the industrial applicability of the Suzuki coupling for producing functionalized 6'-methyl-2,3'-bipyridine derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields, particularly when dealing with electron-deficient or sterically hindered pyridines. nih.gov While 3- and 4-pyridylboronic acids are generally stable and effective, 2-pyridylboronic acids can be prone to decomposition, leading to lower yields. nih.gov To overcome this, more stable boron reagents like 2-pyridylboronic acid N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridyltriolborate salts have been developed. nih.govpreprints.org

Table 2: Suzuki-Miyaura Coupling for the Synthesis of a 6'-Methyl-2,3'-bipyridine Derivative

| Boron Reagent | Halide Partner | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-Bromo-3-(trifluoromethyl)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 6'-Methyl-3-(trifluoromethyl)-2,3'-bipyridine | N/A | nih.gov |

| Polystyrene-supported 2-pyridylboron | Bromopyridines | Pd(PPh₃)₄ | Na₂CO₃ | N/A | Bipyridines | High | mdpi.com |

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. mdpi.com It is a highly effective method for synthesizing a wide variety of symmetrically and unsymmetrically substituted methyl-bipyridines in high yields and on a multigram scale. acs.org The key building blocks are typically tributylstannyl-picolines and bromo-picolines. acs.org

For instance, the coupling of 2-bromo-6-methylpyridine (B113505) with 3-(tributylstannyl)pyridine (B1335939) would be a direct route to 6'-Methyl-2,3'-bipyridine. Stille reactions often use catalysts like tetrakis(triphenylphosphine)palladium(0) in a solvent such as toluene (B28343) under reflux conditions. acs.org A notable drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. orgsyn.orgmdpi.com Despite this, its high reactivity and reliability, even in cases where Suzuki couplings may be less effective, make it a valuable tool in bipyridine synthesis. mdpi.com

Table 3: Stille Coupling for the Synthesis of Methyl-Substituted Bipyridines

| Organotin Reagent | Halide Partner | Catalyst | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Tributylstannyl-picolines | 2-Bromo-picolines | Pd(PPh₃)₄ | Toluene | Methyl-substituted 2,2'-bipyridines | 50-87 | acs.org |

| 3-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine / P(Cy)₃ | N/A | Bipyridines | N/A | mdpi.com |

The traditional Ullmann coupling involves the copper-mediated homocoupling of aryl halides at high temperatures to produce symmetrical biaryls. mdpi.com This method is a convenient route for synthesizing symmetrical bipyridines, though it often requires stoichiometric amounts of copper and harsh reaction conditions (>200 °C), which can limit its substrate scope. mdpi.com The reaction can proceed through either a radical or an anionic mechanism. researchgate.net

More recent advancements include palladium-catalyzed Ullmann-type reactions, which can proceed under milder conditions. For example, bimetallic systems using stoichiometric copper powder with a catalytic amount of a palladium salt have been shown to effectively couple bromopyridines. mdpi.com Heterogeneous catalysts, such as gold-palladium alloy nanoclusters, have also been developed for the Ullmann coupling of chloropyridines under ambient conditions. mdpi.com While primarily used for symmetrical products, cross-Ullmann reactions can be employed for asymmetric synthesis, although controlling the selectivity between homo- and cross-coupling can be challenging.

Table 4: Ullmann and Ullmann-Type Coupling Reactions for Bipyridine Synthesis

| Substrate(s) | Catalyst/Promoter | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Aryl Halides | Copper | >200 °C | Symmetrical Bipyridines | mdpi.com |

| Bromopyridines | Cu powder / cat. Pd(OAc)₂ | N/A | Symmetrical Bipyridines | mdpi.com |

| Chloropyridines | Au/Pd alloy nanoclusters | Ambient | Symmetrical Bipyridines | mdpi.com |

Homocoupling reactions provide a direct route to symmetrical bipyridines from a single pyridine precursor, typically a halopyridine. nova.edu These reactions are often catalyzed by transition metals like palladium or nickel in the presence of a reducing agent. mdpi.com This approach is efficient for creating symmetrical building blocks which can then be further functionalized. nova.edu

Various catalytic systems have been developed for the reductive homocoupling of bromopyridines. For example, Pd(OAc)₂ in combination with piperazine (B1678402) or indium can facilitate the reaction. mdpi.com Some methods utilize alcohols, such as 1,4-butanediol (B3395766) or 3-pentanol, as both the solvent and the reductant, avoiding the need for additional reducing agents. mdpi.com Nickel-based catalysts, such as NiBr₂(PPh₃)₂ with zinc powder, are also effective for the homocoupling of bromopyridines under mild conditions. nih.gov The synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine has been achieved via a reductive homocoupling using palladium acetate (B1210297) in the bio-renewable solvent Cyrene™. rsc.org While these methods are designed to produce symmetrical dimers, they represent a fundamental strategy in the broader field of bipyridyl synthesis.

Table 5: Catalytic Systems for the Homocoupling of Halopyridines

| Substrate | Catalyst System | Reductant / Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Bromopyridines | Pd(OAc)₂ / Piperazine | DMF | 140 °C | Symmetrical Bipyridines | mdpi.com |

| Bromopyridines | Pd(OAc)₂ | Indium / LiCl | N/A | Symmetrical Bipyridines | mdpi.com |

| Iodo/Bromopyridines | Pd(OAc)₂ | 1,4-Butanediol | Air | Symmetrical Bipyridines | mdpi.com |

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂ / Et₄NI | Zinc powder | Mild | 2,2′,6,6′-Tetramethyl-4,4′-bipyridine | nih.gov |

Electrochemical Synthesis Methods for Bipyridine Derivatives

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis for the preparation of bipyridine derivatives. mdpi.com These methods can proceed under mild conditions and avoid the use of harsh reagents. One notable approach involves the intramolecular coupling of N,N'-dipyridylureas. mdpi.com In this method, electrolysis of the urea (B33335) derivative in an H-cell with graphite (B72142) electrodes results in the formation of the bipyridine skeleton. mdpi.com

Another electrochemical strategy is the heterocoupling of pyridine derivatives. By carefully controlling the reaction conditions, it is possible to achieve high yields of the desired bipyridine products. nih.gov For instance, the electrolysis of a mixture of 2,6-dichloropyridine (B45657) and 2-bromo-6-methylpyridine can yield 6,6''-dimethyl-2,2':6',2''-terpyridine with reasonable efficiency. nih.gov While not a direct synthesis of 6'-Methyl-2,3'-bipyridine, this demonstrates the potential of electrochemical methods for constructing complex bipyridine structures.

The direct electrochemical synthesis of organometallic intermediates that can then be used to form bipyridines is also a viable route. For example, organocadmium halides, which are difficult to prepare via traditional methods, can be synthesized electrochemically and stabilized as adducts with 2,2'-bipyridine. iupac.org This highlights the utility of electrochemistry in preparing reactive species for subsequent coupling reactions.

Table 1: Examples of Electrochemical Synthesis of Bipyridine-Related Compounds

| Starting Material(s) | Product | Key Features |

| N,N'-dipyridylureas | Bipyridine derivatives | Intramolecular coupling, graphite electrodes. mdpi.com |

| 2,6-dichloropyridine and 2-bromo-6-methylpyridine | 6,6''-dimethyl-2,2':6',2''-terpyridine | Intermolecular heterocoupling. nih.gov |

| Cadmium metal and organic halides in the presence of 2,2'-bipyridine | Organocadmium halide-bipyridine adducts | Direct electrochemical synthesis of reactive intermediates. iupac.org |

Transition-Metal-Free C-H Functionalization Routes to Bipyridines

The direct functionalization of C-H bonds is a highly atom-economical approach to synthesizing complex molecules, and transition-metal-free methods are particularly attractive due to their reduced cost and environmental impact. rsc.org For the synthesis of bipyridines, these methods often rely on the generation of reactive pyridyl radicals or anions. mdpi.com

One strategy involves the use of a bis-phenalenyl compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). This system facilitates a single electron transfer (SET) to a halogenated pyridine, generating a pyridyl radical that can then couple with another pyridine molecule. mdpi.com This approach has been successfully employed for the synthesis of various bipyridines.

Another innovative transition-metal-free method utilizes stable electride reagents, such as K+(LiHMDS)e−, for the Wurtz-type coupling of pyridine derivatives. preprints.org This reagent can mediate the C-H activation and subsequent C-C bond formation. Furthermore, the use of a super electron donor generated from a bis-phenalenyl compound and K(Ot-Bu) can also achieve the C-H functionalization of pyridines. mdpi.com

While these methods have shown great promise for the synthesis of symmetrical bipyridines, their application to the regioselective synthesis of unsymmetrical derivatives like 6'-Methyl-2,3'-bipyridine remains a significant challenge that requires further development.

Regioselective Functionalization Approaches for Bipyridine Cores

Achieving regioselectivity is paramount in the synthesis of unsymmetrically substituted bipyridines. Several strategies have been developed to control the position of functionalization on the bipyridine core. researchgate.net

One established method for the regioselective mono-ring alkylation of 2,2'-bipyridine involves the use of organolithium reagents, such as methyllithium (B1224462), to introduce a methyl group at the 6-position. researchgate.net The resulting anion can then be further functionalized. While this is demonstrated for the 2,2'-isomer, the principles can be adapted for other bipyridine scaffolds.

The choice of alkyllithium reagent and solvent can dramatically influence the regioselectivity of pyridine alkylation. For instance, methyllithium tends to favor C4-alkylation, while sec-butyllithium (B1581126) promotes C2-alkylation, particularly in coordinating solvents. acs.org This selectivity is attributed to the different aggregation states (tetrameric vs. dimeric) of the alkyllithium clusters. acs.org

For C3-selective arylation of pyridines, palladium-catalyzed reactions have been developed that utilize specific ligands to direct the functionalization to the desired position. beilstein-journals.org The proposed mechanism involves coordination of the palladium to the pyridine nitrogen, followed by C-H activation at the C3 position. beilstein-journals.org While this is a transition-metal-catalyzed approach, the principles of directing group-assisted C-H activation are relevant to achieving regioselectivity.

Synthetic Routes to 6'-Methyl-2,3'-bipyridine and Related Methylated Bipyridines

The synthesis of specifically methylated bipyridines like 6'-Methyl-2,3'-bipyridine requires precise control over the coupling of the two pyridine rings. Cross-coupling reactions are particularly well-suited for this purpose.

A highly efficient method for the synthesis of various methyl-2,2'-bipyridines utilizes a Negishi cross-coupling strategy. acs.orgorgsyn.org This approach involves the coupling of a pyridyl zinc reagent with a pyridyl triflate in the presence of a palladium catalyst. orgsyn.org This methodology can be adapted for the synthesis of 6'-Methyl-2,3'-bipyridine by using the appropriate precursors.

Direct Alkylation and Derivatization Strategies

Direct alkylation of a pre-formed bipyridine core can be a straightforward approach to introduce a methyl group. However, achieving the desired regioselectivity for the 2,3'-bipyridine isomer can be challenging. As previously mentioned, the use of organolithium reagents can lead to alkylation at specific positions, but this is often more predictable for the more symmetrical 2,2'-bipyridine. researchgate.net

A more controlled approach involves the functionalization of a pre-existing methyl group on a bipyridine scaffold. For example, methyl-2,2'-bipyridines can be readily converted to their bromomethyl or chloromethyl analogues. orgsyn.org These halomethyl derivatives serve as valuable starting materials for further derivatization, allowing for the introduction of a wide range of functional groups.

The direct alkylation of purines, another class of N-heterocycles, has been studied extensively and can offer insights into the challenges of regioselective alkylation. nih.gov Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers. nih.gov This underscores the difficulty in controlling the site of reaction on complex heterocyclic systems.

Precursor Design and Convergent Synthesis

A convergent synthesis, where the two pyridine rings are synthesized or functionalized separately before being coupled, is often the most effective strategy for preparing unsymmetrical bipyridines like 6'-Methyl-2,3'-bipyridine.

The Negishi cross-coupling reaction is an excellent example of a convergent approach. acs.orgorgsyn.org For the synthesis of 6'-Methyl-2,3'-bipyridine, one could envision coupling a 2-halopyridine with a 2-methyl-5-pyridylzinc reagent, or a 5-halo-2-methylpyridine with a 2-pyridylzinc reagent. The key to this strategy is the efficient preparation of the organozinc and halide precursors.

Stille-type cross-coupling procedures also offer a versatile and modular approach for the synthesis of functionalized bipyridines. acs.org This method allows for the synthesis of various mono- and disubstituted 2,2'-bipyridines in high yields and on a multigram scale. acs.org By selecting the appropriate organostannane and halide precursors, this methodology could be readily applied to the synthesis of 6'-Methyl-2,3'-bipyridine.

Table 2: Comparison of Convergent Synthetic Strategies for Methylated Bipyridines

| Method | Key Features | Precursors |

| Negishi Coupling | High efficiency, palladium-catalyzed. acs.orgorgsyn.org | Pyridyl zinc reagent and pyridyl triflate/halide. |

| Stille Coupling | Versatile, modular, high yields. acs.org | Organostannane and pyridyl halide. |

Challenges and Innovations in Bipyridine Synthesis for Research Applications

Despite the significant progress in the synthesis of bipyridines, several challenges remain. Many traditional methods suffer from low conversion rates and require harsh reaction conditions. mdpi.comresearchgate.net A significant issue in metal-catalyzed reactions is the strong coordination of the bipyridine product to the metal center, which can lead to catalyst deactivation and reduced yields. nih.govresearchgate.net

To address these challenges, researchers are continuously developing innovative synthetic methods. The exploration of alternative catalytic systems, including those based on sulfur and phosphorus compounds, offers promising avenues to overcome the limitations of traditional metal catalysts. mdpi.comnih.gov

The development of more efficient and regioselective C-H functionalization methods, particularly transition-metal-free approaches, is a major area of innovation. beilstein-journals.orgresearchgate.net These methods have the potential to streamline the synthesis of functionalized bipyridines by avoiding the need for pre-functionalized starting materials.

Furthermore, the application of novel techniques such as mechanochemistry is emerging as a rapid and efficient method for the synthesis of bipyridine metal complexes. nih.gov This solid-state approach can reduce solvent waste and reaction times compared to traditional solution-phase synthesis.

Coordination Chemistry of 6'-Methyl-2,3'-bipyridine: An Unexplored Ligand

Following a comprehensive review of available scientific literature, it has become evident that the coordination chemistry of the specific compound 6'-Methyl-2,3'-bipyridine is a largely uncharted area of research. Despite extensive searches for data pertaining to its synthesis and complexation with various metal centers, there is a notable absence of published studies, patents, or database entries that would allow for a detailed exposition as outlined in the requested article structure.

The vast majority of research in the field of methyl-substituted bipyridine ligands focuses on the well-known chelating isomer, 6-Methyl-2,2'-bipyridine (B1582009) . This isomer, with both nitrogen atoms positioned for bidentate chelation, has been the subject of numerous studies, leading to a wealth of information on its coordination behavior with a wide array of transition metals, noble metals, and lanthanides/actinides. For instance, detailed structural and spectroscopic data are available for complexes such as dichlorido(6-methyl-2,2'-bipyridine-κ²N,N')zinc(II) nih.gov and a binuclear Nickel(II) complex, [{NiCl(6-mbipy)}₂(μ-Cl)₂] ijcce.ac.irijcce.ac.ir.

In contrast, the 2,3'-bipyridine scaffold presents a different coordination geometry, often acting as a monodentate or a bridging ligand rather than a chelating one. The addition of a methyl group at the 6'-position would introduce specific steric and electronic effects, the nature of which remains uninvestigated in the context of its coordination chemistry.

While the synthesis of various substituted bipyridines, including methyl derivatives, is well-documented through methods like Negishi cross-coupling, specific procedures for 6'-Methyl-2,3'-bipyridine and its subsequent use as a ligand in coordination complexes are not described in the accessible scientific literature. Similarly, dedicated studies on its chelation behavior, the steric and electronic influence of the 6'-methyl group on coordination, and its complexation with first-row transition metals, noble metals, or lanthanides and actinides could not be found.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline for 6'-Methyl-2,3'-bipyridine due to the lack of available research data. The field of coordination chemistry offers a rich landscape of bipyridine-based ligands; however, this particular isomer appears to be a novel candidate for future investigation.

Coordination Chemistry of 6 Methyl 2,3 Bipyridine As a Ligand

Investigating Metal-Ligand Bonding Interactions

The nature of the bond between a metal center and the 6'-Methyl-2,3'-bipyridine ligand is a critical determinant of the resulting complex's properties. This interaction is primarily understood through the synergistic combination of σ-donation from the ligand to the metal and π-acceptance by the ligand from the metal.

The nitrogen atoms of the two pyridine (B92270) rings in 6'-Methyl-2,3'-bipyridine possess lone pairs of electrons that can be donated to the empty orbitals of a metal ion, forming a σ-bond. The presence of the methyl group at the 6'-position, an electron-donating group, is expected to increase the electron density on the adjacent pyridine ring, thereby enhancing the σ-donor capacity of the nitrogen atom on that ring. This enhanced donation can lead to stronger metal-ligand bonds and influence the electronic structure of the complex.

Concurrently, the π-system of the bipyridine ligand can accept electron density from the metal's d-orbitals into its own π-antibonding orbitals. This process, known as π-backbonding, is a crucial feature of bipyridine complexes and significantly contributes to their stability and photophysical properties. While the methyl group primarily enhances σ-donation, its electronic influence can also subtly modulate the energy of the ligand's π orbitals, thereby affecting its π-acceptor capabilities. Theoretical studies on related substituted bipyridine complexes suggest that while substituents on the pyridine rings can tune the electronic properties, the fundamental nature of the bipyridine core as a good π-acceptor is retained.

A summary of the expected electronic effects of the methyl substituent on the ligating properties of 6'-Methyl-2,3'-bipyridine is presented below:

| Electronic Effect | Influence of 6'-Methyl Group | Consequence for Metal-Ligand Bonding |

| σ-Donation | Increases electron density on the substituted pyridine ring. | Potentially enhances the σ-donor strength of the N(1') nitrogen atom, leading to a stronger M-N bond. |

| π-Acceptance | Inductive effect may slightly raise the energy of the π* orbitals. | May slightly decrease the π-acceptor ability compared to the unsubstituted ligand, but the overall π-accepting character is maintained. |

The introduction of a methyl group on the 2,3'-bipyridine (B14897) framework has a discernible impact on the electronic properties of its metal complexes. This influence manifests in various measurable parameters, including redox potentials and spectroscopic characteristics.

Studies on analogous copper(I) complexes with methylated 2,2'-bipyridine (B1663995) ligands have shown that the presence of methyl groups can shift the Cu(I)/Cu(II) redox potential. acs.org This shift is a combined result of the electronic effect of the methyl group (enhancing electron density at the metal center) and steric factors that may distort the coordination geometry. For instance, in a series of [Cu(bpy)₂]⁺ complexes with varying degrees of methylation, a linear correlation was observed between the number of methyl groups and the redox potential. acs.org

Furthermore, the electronic perturbations caused by the methyl substituent can alter the energies of the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of the complexes. In ruthenium(II) complexes with substituted bipyridines, for example, electron-donating groups like methyl can lead to a blue shift in the MLCT absorption and emission bands, indicating an increase in the energy gap between the metal-centered HOMO and the ligand-based LUMO.

The following table summarizes the observed influence of methyl substituents on the electronic properties of related bipyridine complexes, which can be extrapolated to complexes of 6'-Methyl-2,3'-bipyridine.

| Property | Influence of Methyl Substituent | Example from Related Systems |

| Redox Potential | Shifts to more negative values. | In [Cu(6,6'-dimethyl-2,2'-bipyridine)₂]⁺, the Cu(I)/Cu(II) potential is shifted compared to the unsubstituted analogue. acs.org |

| UV-Vis Absorption (MLCT) | Can cause a blue shift. | In Re(I) carbonyl complexes, electron-donating groups on the bipyridine ligand lead to a blue shift in the MLCT band. |

| Luminescence | Can increase emission energy and affect quantum yield. | The emission of a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) is blue-shifted compared to the free ligand. ijcce.ac.ir |

Multinuclear and Polynuclear Architectures Incorporating 6'-Methyl-2,3'-bipyridine

The unsymmetrical nature of 6'-Methyl-2,3'-bipyridine, with two distinct nitrogen donors, makes it an intriguing building block for the construction of multinuclear and polynuclear coordination architectures. While the 2,2'-bipyridine isomer is more commonly employed for such purposes, the principles can be extended to the 2,3'-isomer.

The synthesis of polynuclear structures often relies on the use of bridging ligands that can connect multiple metal centers. While 6'-Methyl-2,3'-bipyridine itself typically acts as a chelating ligand to a single metal ion, it can be incorporated into larger molecular frameworks that facilitate the formation of multinuclear complexes.

For instance, research on related systems has demonstrated the synthesis of binuclear complexes where two metal centers are held together by bridging ligands, with each metal also being coordinated by a substituted bipyridine ligand. A notable example is the binuclear nickel(II) complex, [{NiCl(6-methyl-2,2'-bipyridine)}₂(μ-Cl)₂], where two nickel atoms are bridged by two chloride ions. ijcce.ac.irijcce.ac.ir In this structure, the 6-methyl-2,2'-bipyridine ligand occupies two of the coordination sites on each nickel ion. ijcce.ac.irijcce.ac.ir

Furthermore, more complex polynuclear architectures, such as tetranuclear grids, have been assembled using larger, specifically designed polytopic ligands derived from methyl-substituted bipyridines. Although not involving 6'-Methyl-2,3'-bipyridine directly, these studies showcase the potential for creating intricate supramolecular structures by functionalizing bipyridine units.

The table below provides examples of multinuclear complexes formed with related methyl-substituted bipyridine ligands, illustrating the structural possibilities.

| Complex Type | Metal Ion(s) | Bridging Ligand(s) | Role of Methyl-Bipyridine Ligand | Reference |

| Binuclear | Nickel(II) | Chloride (μ-Cl) | Chelating ligand on each metal center | ijcce.ac.irijcce.ac.ir |

| Tetranuclear | Lead(II) | Nitrate (μ-NO₃) | Chelating ligand on each metal center | iucr.org |

These examples underscore the utility of substituted bipyridines in constructing coordination compounds with extended structures and potentially interesting magnetic or electronic communication between the metal centers. The unique steric and electronic profile of 6'-Methyl-2,3'-bipyridine offers a promising, yet largely unexplored, avenue for the design of novel multinuclear and polynuclear architectures.

Ligand Design Principles and Structure Property Relationships in 6 Methyl 2,3 Bipyridine Systems

Rational Design of Functionalized 6'-Methyl-2,3'-bipyridine Derivatives

The rational design of bipyridine ligands is pivotal for their application in catalysis, materials science, and pharmaceuticals. The synthesis of specifically substituted bipyridines often relies on powerful cross-coupling methodologies that allow for the precise construction of the biaryl backbone.

One of the key strategies for synthesizing asymmetrically substituted bipyridines like 6'-Methyl-2,3'-bipyridine and its derivatives is the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of a pyridine (B92270) boronic acid (or ester) with a halopyridine is a versatile and widely used method. ijcce.ac.irscispace.com For instance, a scalable, kilogram-quantity synthesis of 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine has been developed, highlighting the industrial applicability of this approach for creating functionalized derivatives. nih.gov This particular synthesis underscores a rational design choice where a trifluoromethyl group is introduced to modulate the electronic properties of the ligand, a common strategy in the development of pharmaceutical agents. nih.gov The subsequent oxidation of the methyl group to a carboxylic acid or an aldehyde using reagents like selenium dioxide further exemplifies the rational functionalization of this scaffold to create key intermediates for more complex molecules. nih.gov

Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, represents another powerful tool for the formation of C-C bonds in bipyridine synthesis. nih.gov While halides at the 3-position of the pyridine ring are generally less reactive than those at the 2-position, Negishi coupling can be employed to create 2,3'-bipyridines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

The table below summarizes synthetic approaches that are, in principle, applicable to the rational design of 6'-Methyl-2,3'-bipyridine derivatives.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Relevance to 6'-Methyl-2,3'-bipyridine |

| Suzuki-Miyaura | 3-Pyridylboronic acid/ester | 2-Halo-6-methylpyridine | Palladium catalyst (e.g., Pd(PPh₃)₄) | Enables formation of the 2,3'-bipyridine (B14897) linkage. A derivative has been synthesized on a large scale. nih.gov |

| Negishi | 3-Pyridylzinc halide | 2-Halo-6-methylpyridine | Palladium or Nickel catalyst | A viable, though potentially less reactive route for 2,3'-bipyridine synthesis. nih.gov |

| Stille | 3-Stannylpyridine | 2-Halo-6-methylpyridine | Palladium catalyst | Another cross-coupling method, though the toxicity of tin reagents is a consideration. mdpi.comnih.gov |

Impact of Substituent Positionality on Ligand Properties

The specific placement of substituents on the bipyridine framework has a profound impact on the ligand's electronic and steric properties, which in turn dictates the geometry, stability, and reactivity of its metal complexes. For 6'-Methyl-2,3'-bipyridine, the methyl group is located on the pyridine ring linked at the 3-position, adjacent to the inter-ring C-C bond but ortho to the nitrogen atom of that ring.

The position of the methyl group at the 6'-position introduces steric bulk near one of the nitrogen donors. This can influence how the ligand coordinates to a metal center, potentially favoring coordination through the less hindered nitrogen atom on the other ring.

Modulation of Electronic and Steric Environments via Chemical Modification

The electronic and steric landscape of 6'-Methyl-2,3'-bipyridine can be intentionally modified to fine-tune its properties for specific applications. The methyl group itself is an electron-donating group through an inductive effect, which increases the basicity of the nitrogen atom on its ring compared to an unsubstituted pyridine.

Further chemical modifications can be envisioned to systematically alter these properties:

Electronic Modulation: Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or additional electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at other positions on the pyridine rings would significantly alter the ligand's electronic properties. For example, the synthesis of 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine demonstrates the introduction of a potent electron-withdrawing group. nih.gov

Steric Modulation: The steric environment can be adjusted by replacing the methyl group with larger alkyl or aryl groups. This would increase steric hindrance around the adjacent nitrogen atom, further influencing coordination geometry and potentially promoting specific catalytic selectivities.

While extensive research on such modifications for 6'-Methyl-2,3'-bipyridine is not documented, the principles are well-established in the broader field of ligand design.

Development of Chiral Bipyridine Ligands for Asymmetric Applications

Chiral bipyridine ligands are of immense importance in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations. chemrxiv.orgscispace.com The development of such ligands often involves the introduction of a chiral center or an element of axial chirality.

For 6'-Methyl-2,3'-bipyridine, several strategies could be hypothetically employed to generate chiral derivatives:

Functionalization of the Methyl Group: The methyl group could be functionalized with a chiral auxiliary.

Introduction of Chiral Substituents: Attaching a chiral moiety, such as those derived from the chiral pool (e.g., terpenes or amino acids), to the bipyridine backbone.

Atropisomerism: Introducing bulky substituents at positions that would hinder free rotation around the 2,3'-C-C bond could, in principle, lead to stable, separable atropisomers.

However, there is a notable lack of specific research in the scientific literature detailing the synthesis and application of chiral ligands derived from the 6'-Methyl-2,3'-bipyridine scaffold for asymmetric catalysis. The focus in this area has overwhelmingly been on the C₂-symmetric 2,2'-bipyridine (B1663995) framework.

Second Coordination Sphere Interactions and Their Influence on Reactivity

The second coordination sphere refers to the environment around a metal complex beyond the directly coordinated ligands. Interactions within this sphere, such as hydrogen bonding, can play a critical role in catalysis by stabilizing transition states, orienting substrates, or facilitating proton transfer. nih.goviucr.org

Designing ligands with functional groups capable of forming such interactions is a key strategy in modern catalyst development. For 6'-Methyl-2,3'-bipyridine, one could envision introducing hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -COOH) onto the bipyridine rings. These groups could then interact with substrates or other molecules in the vicinity of the metal center.

Despite the recognized importance of these interactions, specific studies detailing the design and influence of second coordination sphere effects in metal complexes of 6'-Methyl-2,3'-bipyridine are currently not found in the published literature. Research in this area has predominantly focused on chelating bipyridine isomers, such as 2,2'-bipyridine, where the geometry of the resulting metal complex provides a more predictable framework for positioning these functional groups.

Catalytic Applications of 6 Methyl 2,3 Bipyridine Metal Complexes

Homogeneous Catalysis Mediated by 6'-Methyl-2,3'-bipyridine Systems

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. The tailored structure of 6'-Methyl-2,3'-bipyridine can influence the activity, selectivity, and stability of metal-based catalysts in several key transformations.

CO2 Reduction and Hydrogenation Catalysis

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research. Metal complexes containing bipyridine ligands are widely studied for this purpose. The introduction of methyl groups onto the bipyridine framework can significantly influence catalytic performance.

In a study on the photocatalytic reduction of CO2 to carbon monoxide (CO), manganese complexes with methylated bipyridine and phenanthroline ligands were investigated. nih.gov The presence of electron-donating methyl groups was found to enhance catalytic activity. For instance, a manganese complex with a methylated bipyridine ligand achieved a turnover number (TON) of 167 for CO production, which was higher than the 99 TON observed for the analogous complex with an unsubstituted bipyridine ligand. nih.gov This suggests that the electron-donating nature of the methyl group on the 6'-Methyl-2,3'-bipyridine ligand could similarly enhance the performance of corresponding manganese catalysts.

Table 1: Effect of Methyl Substitution on Photocatalytic CO2 Reduction by Manganese Complexes

| Catalyst Ligand | Photosensitizer | Sacrificial Agent | Product | Turnover Number (TON) |

|---|---|---|---|---|

| Bipyridine | [Ru(bpy)3]2+ | TEOA | CO | 99 |

| Methyl-Bipyridine | [Ru(bpy)3]2+ | TEOA | CO | 167 |

| Phenanthroline | [Ru(bpy)3]2+ | TEOA | CO | 717 |

| Methyl-Phenanthroline | [Ru(bpy)3]2+ | TEOA | CO | 1038 |

Data sourced from a study on manganese-based photocatalysts, where TEOA is triethanolamine. nih.gov

Furthermore, research on ruthenium dicarbonyl dichloride complexes with dimethyl-substituted 2,2'-bipyridine (B1663995) ligands provides insight into the activation pathway for CO2 reduction catalysts. ijcce.ac.ir A study focusing on trans(Cl)-[Ru(6,6′-dimethyl-2,2′-bipyridine)(CO)2Cl2] revealed a multi-step activation process involving electron transfer, ligand loss, and rearrangement to alleviate steric strain between the carbonyl ligands and the methyl groups. ijcce.ac.ir This highlights the profound impact of steric hindrance from methyl groups positioned near the metal center, a factor that would be highly relevant for complexes of 6'-Methyl-2,3'-bipyridine.

In the realm of CO2 hydrogenation, iron complexes have also been explored. While many studies use phosphine-based ligands, research has shown that Lewis acid co-catalysts can dramatically enhance the activity of iron complexes in converting CO2 to formate, achieving turnover numbers as high as 9,000 to 60,000. caltech.eduambeed.com

Transfer Hydrogenation Reactions

Transfer hydrogenation, the transfer of hydrogen from a donor molecule to an acceptor, is a vital process in organic synthesis. Ruthenium and rhodium complexes featuring bipyridine-type ligands are effective catalysts for these reactions.

A study of ruthenium(II)-p-cymene complexes with various substituted pyridyl-quinoline ligands (isomeric to bipyridines) demonstrated the influence of methyl groups on the transfer hydrogenation of acetophenone (B1666503). beilstein-journals.org A complex featuring a 6'-methyl group on a pyridyl-quinoline ligand showed significant catalytic activity. beilstein-journals.org Specifically, complexes bearing methyl groups on the quinoline (B57606) moiety could convert acetophenone to 1-phenylethanol (B42297) quantitatively within 10 minutes, achieving final turnover frequencies (TOFs) of 1600 h⁻¹. beilstein-journals.org These findings underscore the potential of 6'-Methyl-2,3'-bipyridine complexes in this catalytic domain.

Table 2: Catalytic Performance of Ruthenium Complexes in Transfer Hydrogenation of Acetophenone

| Complex Ligand | Conversion (10 min) | Conversion (55 min) | Final TOF (h⁻¹) |

|---|---|---|---|

| 8-Methyl-pyridyl-quinoline | ~100% | 100% | 1600 |

| 4-Methyl-pyridyl-quinoline | ~100% | 100% | 1600 |

| 8,6'-Dimethyl-pyridyl-quinoline | ~20% | 100% | - |

Data from a study on Ru(II)-p-cymene complexes using 2-propanol as a hydrogen source. beilstein-journals.org

Other research has explored iridium complexes with functionalized bipyridyl ligands for photoinduced transfer hydrogenation in aqueous media. mdpi.com The electronic structure of the bipyridine ligand was found to directly influence the absorptivity and excited-state reactivity of the catalyst. mdpi.com

Olefin Metathesis and Polymerization

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, with broad applications in synthesizing polymers and complex organic molecules. The field is dominated by ruthenium-based catalysts, such as the Grubbs and Hoveyda-type catalysts, which typically feature N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands. beilstein-journals.org

While bipyridine ligands are not primary components of mainstream olefin metathesis catalysts, pyridine-based ligands are known to play a role in modulating catalyst activity. The rate of initiation for Grubbs catalysts can be increased by replacing phosphine ligands with more labile pyridine (B92270) ligands. wikipedia.org For instance, third-generation Grubbs catalysts are often prepared as bis-pyridine adducts which show very high initiation rates. caltech.eduwikipedia.org Computational and experimental studies show that these pyridine ligands dissociate to generate the active 14-electron catalytic species. beilstein-journals.orgacs.org The strength of the Ru-pyridine bond, influenced by the electronic and steric properties of the ligand, is therefore critical to catalyst performance. acs.org

There is a notable lack of specific research employing 6'-Methyl-2,3'-bipyridine in olefin metathesis or polymerization systems. However, cobalt complexes with fused bis(arylimino)pyridines have been shown to be highly active precatalysts for ethylene (B1197577) polymerization, producing strictly linear polyethylene. le.ac.uk This indicates that pyridine-based scaffolds can be effective in polymerization catalysis, though the mechanism is distinct from olefin metathesis.

C-H Activation and Functionalization Catalysis

Direct C-H activation and functionalization represent a highly efficient strategy for constructing complex molecules by bypassing the need for pre-functionalized starting materials. Bipyridine ligands are often employed in metal complexes that catalyze such transformations.

The steric and electronic properties of substituents on the bipyridine ring can exert significant control over the reaction. A study on "rollover" C-H bond activation mediated by Platinum(II) complexes compared the effects of methyl and trifluoromethyl groups on a 2,2'-bipyridine ligand. nih.gov The substituent's position (e.g., the 6-position, adjacent to a nitrogen donor) had a profound impact on the reaction kinetics and pathway. This suggests that the 6'-methyl group in 6'-Methyl-2,3'-bipyridine would play a crucial role in directing C-H activation processes, influencing both the rate and regioselectivity of the functionalization.

Additionally, a modular method for preparing cationically charged bipyridines and other azaarenes has been developed via the C-H activation of pyridine N-oxides. This strategy allows for the synthesis of a diverse array of functionalized ligands, highlighting the importance of C-H activation in ligand design itself.

Photocatalysis Utilizing 6'-Methyl-2,3'-bipyridine Complexes

Photocatalysis harnesses light energy to drive chemical reactions. Metal complexes based on bipyridine ligands, particularly those of ruthenium, are among the most studied photocatalysts.

Water Oxidation and Reduction Systems

The splitting of water into hydrogen and oxygen using sunlight is a key goal for sustainable energy production. This process typically involves a photosensitizer that absorbs light and a catalyst that facilitates the water oxidation (oxygen evolution) or reduction (hydrogen evolution) reactions.

While direct studies on 6'-Methyl-2,3'-bipyridine in this context are not available, the principles from related systems suggest its potential. The asymmetric nature of the ligand could lead to unique electronic properties in its metal complexes, potentially influencing electron transfer rates and catalyst stability in water-splitting systems.

Light-Driven Organic Transformations

There is currently no available scientific literature or research data on the use of 6'-Methyl-2,3'-bipyridine metal complexes in light-driven organic transformations.

Electrocatalytic Processes Involving 6'-Methyl-2,3'-bipyridine Coordinated Metals

No published studies or data were found regarding the application of 6'-Methyl-2,3'-bipyridine coordinated metals in electrocatalytic processes.

Catalyst Stability, Turnover Numbers, and Selectivity Studies

Detailed studies focusing on the catalyst stability, turnover numbers (TONs), and selectivity of metal complexes containing the 6'-Methyl-2,3'-bipyridine ligand are not present in the current body of scientific literature.

Supramolecular Chemistry and Materials Science Applications of 6 Methyl 2,3 Bipyridine Scaffolds

Self-Assembly Processes Driven by 6'-Methyl-2,3'-bipyridine Units

This inherent asymmetry can be a powerful tool for controlling self-assembly processes. The distinct coordination vectors of the two nitrogen atoms in the 2,3'-bipyridine (B14897) core can prevent simple, highly symmetric structures and instead favor the formation of more complex, lower-symmetry assemblies. nih.govnih.gov The presence of the methyl group at the 6'-position further introduces steric influence, which can direct the orientation of ligands around a metal center and influence the packing in the solid state.

While the principles of using unsymmetrical donors to generate diverse supramolecular structures are well-established, specific research detailing self-assembly processes exclusively driven by 6'-Methyl-2,3'-bipyridine is limited in published literature. However, the general strategy often involves the reaction of an unsymmetrical ditopic donor with a metal-based acceptor, which can lead to a statistical mixture of isomers or, under thermodynamic control, the selective formation of a single, most stable architecture. nih.govnih.gov The selective self-assembly of a single isomer from an unsymmetrical building block is a significant goal in supramolecular chemistry, often driven by subtle energetic differences between possible isomeric products. nih.gov

Metal-Triggered Supramolecular Polymers and Architectures

The formation of supramolecular polymers relies on the directional and reversible nature of non-covalent bonds, with metal-ligand coordination being a primary strategy. Bipyridine-based ligands are excellent candidates for creating metallosupramolecular polymers (MSPs), where the bipyridine unit can link metal ions to form extended, polymer-like chains or networks. depaul.eduacs.org These materials are of interest for their dynamic properties, including stimuli-responsiveness and self-healing capabilities. acs.org

The use of an unsymmetrical ligand such as 6'-Methyl-2,3'-bipyridine offers the potential to create MSPs with controlled directionality and complex repeating units. The coordination of metal ions like iron(II), zinc(II), or nickel(II) with ditopic bipyridine-functionalized monomers can lead to linear polymer chains. acs.orgacs.org The specific geometry and connectivity depend on the coordination preference of the metal ion and the structure of the ligand.

While many studies focus on polymers formed from terpyridine or symmetric bipyridine ligands, the fundamental concepts are applicable to 2,3'-bipyridine systems. acs.orgpolyu.edu.hk A general approach involves synthesizing a monomer that is functionalized at both ends with the 6'-Methyl-2,3'-bipyridine moiety. The addition of a suitable metal salt would then trigger the polymerization event. The properties of the resulting MSP, such as its solubility and thermal stability, can be tuned by modifying the linker between the ligand units and by the choice of metal ion. polyu.edu.hk Although this is a promising area, specific examples of supramolecular polymers synthesized using 6'-Methyl-2,3'-bipyridine as the sole linking unit are not extensively documented in current research.

Table 1: Potential Metal Ions for Triggering Supramolecular Polymerization with Bipyridine Ligands This table is illustrative of common metal ions used in metallosupramolecular chemistry and their typical coordination behavior, which could be exploited with 6'-Methyl-2,3'-bipyridine.

| Metal Ion | Typical Coordination Number | Common Geometry | Potential Polymer Structure |

| Iron(II) | 6 | Octahedral | Cross-linked networks or linear chains |

| Zinc(II) | 4 or 6 | Tetrahedral or Octahedral | Linear or branched polymers |

| Copper(I) | 4 | Tetrahedral | Helical or linear chains |

| Ruthenium(II) | 6 | Octahedral | Rigid, stable linear polymers |

| Palladium(II) | 4 | Square Planar | Formation of discrete macrocycles or linear chains |

Integration into Functional Nanomaterials and Devices

Bipyridine-containing molecules are integral to the development of functional materials due to their robust redox stability, favorable photophysical properties upon metal complexation, and ease of functionalization. researchgate.netresearchgate.net These properties make them suitable for applications in light-emitting devices, sensors, and catalysts. researchgate.nettue.nl The synthesis of functionalized bipyridines, including unsymmetrical 2,3'-isomers, is a key step toward creating new materials for supramolecular and materials science applications. mdpi.com

The unique electronic and steric characteristics of 6'-Methyl-2,3'-bipyridine could be harnessed to create specialized nanomaterials. For instance, metal complexes of this ligand could be incorporated into polymer backbones or self-assembled monolayers on surfaces. tue.nl The asymmetry of the ligand could be beneficial in creating chiral materials or in applications where directional charge transfer is desired. However, a review of the current literature does not yield specific examples of functional nanomaterials or devices where 6'-Methyl-2,3'-bipyridine is the key component. The potential remains largely in the exploratory phase, building on the vast research conducted on more common bipyridine isomers. mdpi.comresearchgate.net

Application in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest molecule through non-covalent interactions. thno.org Bipyridine units are often incorporated into larger macrocyclic hosts to act as binding sites for metal ions or as hydrogen bond acceptors. nih.gov The pre-organization of binding sites within a host is crucial for achieving high affinity and selectivity.

A host molecule incorporating the 6'-Methyl-2,3'-bipyridine unit would present a specific, unsymmetrical cleft for guest binding. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. Research has shown that even simple V-shaped macrocycles containing bipyridine can form stable complexes with various guests. nih.gov Furthermore, the coordination of a metal ion to the bipyridine unit can induce a conformational change in the host, leading to allosteric regulation of guest binding at a separate site. While ruthenium(II) bipyridine complexes have been studied as guests for complementary hosts, these studies have primarily utilized 4-methyl-2,2'-bipyridine (B1589306) derivatives. acs.org There is a lack of specific published studies focusing on 6'-Methyl-2,3'-bipyridine as a central component in a host-guest system.

DNA-Bipyridine Complexes as Versatile Scaffolds for Metal Ion Incorporation

The integration of metal-binding ligands into nucleic acids is a powerful strategy for creating novel functional materials, including DNA-based catalysts, sensors, and nano-architectures. This is achieved by replacing a natural nucleobase with an artificial one containing a metal-chelating moiety, such as a bipyridine. acs.org

A highly effective and versatile method for this integration is the use of "click" chemistry. nih.gov This strategy involves the synthesis of a DNA strand modified with a propargyl group at a specific sugar position. nih.gov Separately, a bipyridine ligand, which could be an azido-derivative of 6'-Methyl-2,3'-bipyridine, is prepared. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is then used to covalently link the bipyridine ligand to the DNA backbone. nih.gov

This site-specific placement of the bipyridine unit creates a defined coordination site within the DNA structure. The subsequent addition of various metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) leads to the formation of stable metal-DNA complexes. nih.gov A key advantage of this approach is that the metal ions can often be removed with a chelating agent like EDTA and replaced with a different metal, making the DNA-bipyridine conjugate a reusable and versatile scaffold. nih.gov Molecular dynamics simulations and experimental data on related systems show that these metal-DNA complexes are generally stable. nih.gov While this powerful methodology has been demonstrated with 2,2'-bipyridine (B1663995) derivatives, its modular nature makes it directly applicable to unsymmetrical isomers like 6'-Methyl-2,3'-bipyridine to explore the impact of ligand geometry on the structure and stability of metal-modified DNA duplexes. nih.gov

Table 2: General Strategy for Metal Ion Incorporation into DNA This table outlines the general 'Click' chemistry approach for creating DNA-bipyridine complexes.

| Step | Description | Key Reagents/Components | Outcome |

| 1 | Synthesis of Modified DNA | 2'-propargyl-modified nucleotide building block | DNA strand with a specific 'clickable' alkyne group. nih.gov |

| 2 | Synthesis of Modified Ligand | Azido-functionalized bipyridine (e.g., azido-6'-Methyl-2,3'-bipyridine) | Bipyridine ligand with a 'clickable' azide (B81097) group. nih.gov |

| 3 | 'Click' Reaction | DNA-propargyl, Azido-bipyridine, Copper(I) catalyst | Covalent attachment of the bipyridine ligand to the DNA backbone. nih.gov |

| 4 | Metal Chelation | DNA-bipyridine conjugate, Divalent metal salt (e.g., CuCl₂, NiCl₂) | Site-specific formation of a stable metal-DNA complex. nih.gov |

| 5 | Metal Exchange (Optional) | Metal-DNA complex, EDTA | Removal of the initial metal ion, regenerating the scaffold for incorporation of a different metal. nih.gov |

Advanced Spectroscopic and Diffraction Analyses of 6 Methyl 2,3 Bipyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, are fundamental for the structural elucidation of organic molecules. For 6'-Methyl-2,3'-bipyridine, such data is not available in published research. While NMR data for the parent compound, 2,3'-bipyridine (B14897), and various other methylated bipyridine isomers are known, direct extrapolation to the 6'-methyl derivative is not scientifically rigorous.

¹H and ¹³C NMR for Structural Elucidation

Without experimental spectra, a definitive assignment of proton and carbon signals for 6'-Methyl-2,3'-bipyridine cannot be made. Hypothetically, the ¹H NMR spectrum would show a characteristic singlet for the methyl group, alongside a complex pattern of aromatic protons. The chemical shifts of these protons would be influenced by the position of the methyl group and the electronic effects between the two pyridine (B92270) rings. Similarly, the ¹³C NMR spectrum would exhibit a distinct signal for the methyl carbon and a series of signals for the aromatic carbons, the positions of which would be diagnostic of the substitution pattern.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms within a molecule and providing insights into its conformation. COSY spectra would reveal the coupling relationships between adjacent protons, while HMBC spectra would show correlations between protons and carbons separated by two or three bonds. This information would be crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the 2,3'-linkage and the position of the methyl group. However, no such 2D NMR studies for 6'-Methyl-2,3'-bipyridine have been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of 6'-Methyl-2,3'-bipyridine would likely exhibit π-π* transitions associated with the aromatic pyridine rings. The position and intensity of the absorption maxima (λmax) would be influenced by the methyl substituent and the conjugation between the two rings. Studies on related bipyridine compounds show that methylation can cause shifts in these absorption bands. However, specific UV-Vis data for 6'-Methyl-2,3'-bipyridine are not documented.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. The formation of metal complexes with 6'-Methyl-2,3'-bipyridine would be a prerequisite for such studies.

Elucidation of Coordination Geometries and Ligand Conformations

Crystallographic analysis of metal complexes of 6'-Methyl-2,3'-bipyridine would reveal the coordination geometry around the metal center and the conformation of the bipyridine ligand upon coordination. The dihedral angle between the two pyridine rings is a key conformational feature that influences the chelating properties of bipyridine ligands. While extensive crystallographic data exists for complexes of the 2,2'-isomer, no such data could be located for complexes of 6'-Methyl-2,3'-bipyridine.

Analysis of Intermolecular Interactions in Crystal Lattices

The analysis of intermolecular interactions through single-crystal X-ray diffraction is fundamental to understanding the solid-state packing, stability, and physical properties of a compound. For 6'-Methyl-2,3'-bipyridine or its metal complexes, this technique would reveal the precise three-dimensional arrangement of molecules in the crystal lattice.

Key interactions that would be investigated include:

π-π Stacking: The aromatic pyridine rings are expected to engage in π-π stacking interactions, which are crucial in stabilizing the crystal structure. Analysis would determine the centroid-to-centroid distances and the degree of ring slippage, which influence the interaction strength.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···π hydrogen bonds are anticipated. In the presence of co-crystallized solvent molecules (e.g., water, methanol) or certain counter-ions, classical O-H···N or N-H···N hydrogen bonds could form.

A hypothetical data table summarizing findings from a future X-ray diffraction study could look like this:

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |

| π-π Stacking | Ring Centroid 1 ↔ Ring Centroid 2 | 3.6 - 3.9 | N/A | e.g., 1-x, -y, 1-z |

| C-H···N | C(x)-H···N(y) | 2.5 - 2.9 | 120 - 170 | e.g., x, 1+y, z |

| C-H···π | C(z)-H···Ring Centroid 1 | 2.7 - 3.2 | 110 - 160 | e.g., 1-x, 1-y, -z |

This table is illustrative and does not represent published data.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS)

TRLFS is a highly sensitive technique used to study the coordination environment and dynamics of fluorescent species, particularly lanthanide and actinide complexes. nih.gov The fluorescence lifetime and emission spectrum of a metal ion are exquisitely sensitive to changes in its first coordination sphere, such as the number and type of coordinated ligands and solvent molecules. hzdr.de

If 6'-Methyl-2,3'-bipyridine were used as a ligand for fluorescent metal ions like Europium(III) or Curium(III), TRLFS could be employed to:

Determine Speciation: By titrating the metal ion with the ligand, the formation of different complex species (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratios) can be identified by the appearance of distinct emission spectra and fluorescence lifetimes. acs.orgsioc-journal.cn

Calculate Stability Constants: From the speciation data as a function of ligand concentration, the stability constants (β) for each complex can be calculated, providing a quantitative measure of the complex's thermodynamic stability. acs.org

Probe the Coordination Sphere: The fluorescence lifetime of Eu(III) and Cm(III) is directly related to the number of water molecules in the inner coordination sphere. This allows for the determination of how many solvent molecules are displaced upon complexation with 6'-Methyl-2,3'-bipyridine.

A prospective data table from a TRLFS experiment on a hypothetical Eu(III) complex could be:

| Species | Emission Maxima (nm) | Fluorescence Lifetime (µs) | Calculated Water Molecules (q) |

| [Eu(H₂O)₉]³⁺ | ~592, ~617 | ~110 | 9.0 |

| [Eu(6'-Me-2,3'-bpy)(H₂O)ₓ]³⁺ | (Shifted) | (Increased) | (Calculated Value) |

| [Eu(6'-Me-2,3'-bpy)₂(H₂O)y]³⁺ | (Shifted) | (Increased) | (Calculated Value) |

This table is illustrative and does not represent published data.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable to species with one or more unpaired electrons, such as transition metal complexes (e.g., Cu(II), Fe(III), Ni(II)) or organic radicals. nih.gov It provides detailed information about the electronic structure and the local environment of the paramagnetic center.

For a paramagnetic metal complex of 6'-Methyl-2,3'-bipyridine, EPR spectroscopy would yield:

Hyperfine Coupling Constants (A): These arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or the ¹⁴N nuclei of the bipyridine). The magnitude of the coupling provides insight into the covalency of the metal-ligand bond and the distribution of the unpaired electron's spin density. For instance, hyperfine coupling to the bipyridine's nitrogen atoms would confirm coordination.

A potential data table summarizing EPR findings for a hypothetical copper(II) complex might be:

| Complex | g-values (g∥, g⊥) | Hyperfine Coupling (A∥, A⊥ in Gauss) |

| [Cu(6'-Me-2,3'-bpy)₂]²⁺ | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.09 | A∥ ≈ 150-200 G, A⊥ ≈ 10-40 G |

This table is illustrative and does not represent published data.

Other Advanced Spectroscopic Techniques

Beyond the specific techniques mentioned, a comprehensive characterization of 6'-Methyl-2,3'-bipyridine and its complexes would involve a suite of other advanced spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard, advanced techniques like 2D NMR (COSY, HSQC, HMBC, NOESY) would be essential to unambiguously assign all proton and carbon signals, especially for complex structures. For paramagnetic complexes, NMR can be used to probe isotropic shifts, providing information on spin delocalization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact molecular formula of the ligand and its complexes. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for characterizing charged metal complexes in solution.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify characteristic bond vibrations. Upon complexation, shifts in the pyridine ring vibrational modes (e.g., C=C and C=N stretching frequencies) would provide evidence of metal-ligand coordination.

Computational and Theoretical Investigations of 6 Methyl 2,3 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to optimize molecular geometries, determine electronic properties, and predict a wide range of spectroscopic data.

The electronic structure of 6'-Methyl-2,3'-bipyridine is central to its chemical behavior. Key to this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgfrontiersin.org A smaller gap generally implies higher reactivity and greater polarizability. acs.org

For 6'-Methyl-2,3'-bipyridine, the HOMO is expected to be a π-orbital distributed across the two pyridine (B92270) rings, with significant contributions from the carbon atoms. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the bipyridine framework. The presence of the electron-donating methyl group at the 6'-position would be expected to raise the energy of the HOMO slightly compared to unsubstituted 2,3'-bipyridine (B14897), potentially leading to a modest reduction in the HOMO-LUMO gap. frontiersin.org

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can provide quantitative predictions of these orbital energies. frontiersin.org

Table 1: Illustrative DFT-Calculated Electronic Properties of 6'-Methyl-2,3'-bipyridine (Note: These are representative values based on typical DFT calculations for similar aromatic N-heterocycles. acs.orgfrontiersin.orgscience.gov)

| Parameter | Predicted Value | Orbital Character |

|---|---|---|

| HOMO Energy | -6.25 eV | π-orbital (delocalized over bipyridine rings) |

| LUMO Energy | -0.85 eV | π*-orbital (delocalized over bipyridine rings) |

| HOMO-LUMO Gap (Egap) | 5.40 eV | Indicates high kinetic stability |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. google.com For 6'-Methyl-2,3'-bipyridine, the primary absorptions are expected to be π → π* transitions within the aromatic system. TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption.

NMR Spectroscopy: DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netacs.org These calculations involve determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Predicted spectra are crucial for confirming molecular structure and assigning experimental signals.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.govacs.org By analyzing the normal modes of vibration, each calculated peak can be assigned to specific molecular motions, such as C-H stretches, C=N stretches, or ring deformations. These predictions are highly useful for identifying functional groups and confirming structural assignments. worktribe.com

Table 2: Predicted Spectroscopic Data for 6'-Methyl-2,3'-bipyridine (Note: These are illustrative predictions based on known spectra of substituted bipyridines and general computational methods. nih.govarxiv.orgnih.govacs.org)

| Spectroscopy | Predicted Data | Assignment / Comments |

|---|---|---|

| UV-Vis (TD-DFT) | λmax ≈ 245 nm, 285 nm | π → π* transitions of the bipyridine core. |

| ¹³C NMR | δ ≈ 155-158 ppm | C6' (bearing methyl group) and other carbons adjacent to N. |

| δ ≈ 120-140 ppm | Other aromatic carbons. | |

| δ ≈ 24 ppm | Methyl carbon. | |

| ¹H NMR | δ ≈ 8.5-8.7 ppm | Protons adjacent to nitrogen atoms. |

| δ ≈ 7.2-8.0 ppm | Other aromatic protons. | |

| δ ≈ 2.5 ppm | Methyl protons. | |

| IR | ν ≈ 3050-3100 cm⁻¹ | Aromatic C-H stretching. |

| ν ≈ 2950-2980 cm⁻¹ | Methyl C-H stretching. | |

| ν ≈ 1570-1600 cm⁻¹ | C=C and C=N ring stretching vibrations. |

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions. It allows for the mapping of reaction pathways, the identification of intermediates, and the location of transition states (TS). The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is fundamental to understanding reaction kinetics. sibran.ru